Cas no 1142096-13-6 (4-Bromo-2,6-dimethylphenol-d8 (Major))

4-Bromo-2,6-dimethylphenol-d8 (Major) is a deuterated analog of 4-bromo-2,6-dimethylphenol, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. The compound is particularly valuable in metabolic research, tracer studies, and analytical applications where precise detection and quantification are required. Its high isotopic purity and chemical stability make it a reliable reference standard in pharmaceutical and environmental analysis. The deuteration also minimizes metabolic interference in biological studies, ensuring accurate tracking of molecular pathways. Suitable for use in research and industrial applications requiring labeled phenolic compounds.
4-Bromo-2,6-dimethylphenol-d8 (Major) structure
1142096-13-6 structure
Product name:4-Bromo-2,6-dimethylphenol-d8 (Major)
CAS No:1142096-13-6
MF:C8H9BrO
Molecular Weight:209.109755277634
CID:4552603

4-Bromo-2,6-dimethylphenol-d8 (Major) 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2,6-dimethylphenol-d8
    • 4-Bromo-2,6-dimethylphenol-d8 (Major)
    • インチ: 1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D
    • InChIKey: ZLVFYUORUHNMBO-PIODKIDGSA-N
    • SMILES: C1(O)=C(C([2H])([2H])[2H])C([2H])=C(Br)C([2H])=C1C([2H])([2H])[2H]

4-Bromo-2,6-dimethylphenol-d8 (Major) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
D0512010050
4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol
1142096-13-6
5g
¥23.00 2023-04-04
AN HUI ZE SHENG Technology Co., Ltd.
4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol
1142096-13-6
15g
¥66.00 2023-04-04
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-68001-250mg
4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol
1142096-13-6
250mg
¥11440.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D0512011000
4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol
1142096-13-6
100g
¥360.00 2023-04-04
AN HUI ZE SHENG Technology Co., Ltd.
-250g
4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol
1142096-13-6
250g
¥729.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-68001-25mg
4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol
1142096-13-6
25mg
¥1490.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D0512012500
4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol
1142096-13-6
250g
¥866.00 2023-04-04
AN HUI ZE SHENG Technology Co., Ltd.
B684177-250mg
4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol
1142096-13-6
250mg
¥16800.00 2023-09-15
TRC
B684177-250mg
4-Bromo-2,6-dimethylphenol-d8 (Major)
1142096-13-6
250mg
$ 1694.00 2023-09-08
AN HUI ZE SHENG Technology Co., Ltd.
-100g
4-bromo-2,6-bis(methyl-d3)phen-3,5-d2-ol
1142096-13-6
100g
¥301.00 2023-09-15

4-Bromo-2,6-dimethylphenol-d8 (Major) 関連文献

4-Bromo-2,6-dimethylphenol-d8 (Major)に関する追加情報

Comprehensive Analysis of 4-Bromo-2,6-dimethylphenol-d8 (CAS No. 1142096-13-6): Applications and Research Insights

In the realm of isotopic labeling and advanced chemical research, 4-Bromo-2,6-dimethylphenol-d8 (CAS No. 1142096-13-6) has emerged as a critical compound for spectroscopic studies and metabolic tracing. This deuterated derivative of 4-Bromo-2,6-dimethylphenol is widely utilized in NMR spectroscopy, mass spectrometry, and pharmacokinetic research, owing to its stable isotopic signature and minimal interference with biological systems. The compound's unique properties align with growing demand for deuterated standards in analytical chemistry, particularly in drug development and environmental analysis.

The structural features of 4-Bromo-2,6-dimethylphenol-d8 include a bromine substituent at the para position and two methyl groups at the ortho positions, all incorporated with deuterium atoms. This configuration enhances its utility in quantitative analysis, where precision is paramount. Researchers frequently employ this compound as an internal standard for LC-MS (Liquid Chromatography-Mass Spectrometry) to improve accuracy in detecting trace-level analytes. Recent studies highlight its role in biomarker discovery, a trending topic in precision medicine and personalized healthcare.

From an industrial perspective, the synthesis of 4-Bromo-2,6-dimethylphenol-d8 involves sophisticated deuterium exchange techniques, often catalyzed by transition metals under controlled conditions. The compound's stability under physiological pH makes it ideal for in vivo tracing experiments, addressing key challenges in metabolomics. Notably, its application extends to food safety testing, where deuterated analogs help identify contaminants without matrix interference—a hot topic in regulatory compliance and consumer safety.

Environmental scientists have also adopted 4-Bromo-2,6-dimethylphenol-d8 for pollutant degradation studies, leveraging its isotopic label to track transformation pathways. This aligns with global interest in sustainable chemistry and green alternatives for industrial processes. Furthermore, the compound's compatibility with high-resolution mass spectrometers (HRMS) positions it as a staple in emerging contaminant research, such as microplastic analysis—a rapidly growing field driven by ecological concerns.

In the pharmaceutical sector, 4-Bromo-2,6-dimethylphenol-d8 serves as a reference material for drug metabolite profiling, particularly for compounds with similar phenolic frameworks. Its use in DMPK (Drug Metabolism and Pharmacokinetics) studies supports the development of next-generation therapeutics, a focal point for biotech startups and big pharma alike. The compound's relevance to AI-driven drug design further underscores its interdisciplinary value, as computational models increasingly rely on high-quality isotopic data.

Quality control of 4-Bromo-2,6-dimethylphenol-d8 demands rigorous chromatographic purity assessments, typically via HPLC-UV or GC-MS. Suppliers often provide certificates detailing deuteration degree (>98% commonly), ensuring reproducibility across experiments. This transparency caters to the open science movement, which emphasizes data integrity—a priority for academic and industrial researchers.

Looking ahead, innovations in deuterium chemistry are expected to expand the applications of 4-Bromo-2,6-dimethylphenol-d8, particularly in catalysis and material science. Its role in isotope effect studies may unlock new mechanistic insights, bridging gaps between theoretical and applied chemistry. As regulatory bodies tighten analytical validation requirements, the demand for such high-purity standards will likely surge, reinforcing its status as a research cornerstone.

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